molecular formula C10H16N2O2 B1473890 2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1557196-19-6

2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1473890
CAS No.: 1557196-19-6
M. Wt: 196.25 g/mol
InChI Key: FRSWLJOQZBSGOB-UHFFFAOYSA-N
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Description

2-(3,5-Diethyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound of significant interest in medicinal and synthetic chemistry due to its pyrazole core. Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are known to exhibit a broad spectrum of biological activities . This particular compound features a propanoic acid chain linked to the pyrazole ring, a structural motif found in various biologically active molecules and synthetic intermediates . Research Applications and Value: The primary research value of this compound lies in its potential as a key synthetic building block . Researchers can utilize it in the design and synthesis of more complex molecules for pharmaceutical development. Pyrazole derivatives are extensively investigated for their analgesic, anti-inflammatory, antimicrobial, and antitumor properties . The presence of the propanoic acid group is particularly noteworthy, as it is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and can contribute to a molecule's ability to interact with enzymes like cyclooxygenase (COX) . Furthermore, the diethyl substituents on the pyrazole ring can influence the compound's lipophilicity and steric profile, making it a valuable template for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various therapeutic targets. Handling and Usage: This product is intended for research purposes in a controlled laboratory setting. It is For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and employ all appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

2-(3,5-diethylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-8-6-9(5-2)12(11-8)7(3)10(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSWLJOQZBSGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C(C)C(=O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450 and UDP glucuronosyltransferase. These interactions are crucial as they influence the metabolic pathways and the biotransformation of the compound within the body. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of acetylcholinesterase, an enzyme critical for nerve function. Additionally, this compound has been shown to affect oxidative stress levels within cells, potentially leading to changes in cellular metabolism and gene expression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzyme active sites, leading to either inhibition or activation of the enzyme’s function. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time when exposed to certain environmental factors. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to be well-tolerated and can exert beneficial effects, such as modulating enzyme activity and reducing oxidative stress. At higher doses, this compound can exhibit toxic effects, including liver damage and disruption of normal metabolic processes. These findings highlight the importance of dosage optimization in therapeutic applications.

Biological Activity

2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity against various pathogens.

Synthesis

The synthesis of this compound typically involves the reaction of diethylpyrazole with propanoic acid derivatives. Various methods have been explored, including microwave-assisted synthesis and solvent-free techniques, which enhance yield and reduce reaction time.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.004 - 0.025 mg/mL
Pseudomonas aeruginosa0.013 - 0.156 mg/mL

These results suggest that the compound may inhibit bacterial growth effectively, potentially serving as a lead for developing new antibiotics targeting resistant strains.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it may act as a COX-2 inhibitor, which is significant in reducing inflammation without the ulcerogenic effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

Several case studies have documented the biological effects of pyrazole derivatives, including this compound:

  • Antibacterial Efficacy : A study demonstrated that pyrazole derivatives showed potent antibacterial activity against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus, highlighting their potential in treating infections caused by resistant pathogens .
  • Anti-inflammatory Mechanisms : Research indicated that the compound can modulate inflammatory pathways by inhibiting specific enzymes involved in prostaglandin synthesis, thus reducing inflammation and pain .
  • Antifungal Properties : In addition to antibacterial activity, derivatives of the compound have shown antifungal effects against pathogens like Candida albicans, suggesting a broad spectrum of antimicrobial activity .

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory Properties
Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory activity. For instance, 2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid has been studied for its potential as a non-steroidal anti-inflammatory drug (NSAID). A study demonstrated that this compound effectively inhibited cyclooxygenase enzymes, which are critical in the inflammatory process .

Analgesic Effects
In addition to anti-inflammatory properties, this compound has shown promise in pain management. Clinical trials have reported that it can reduce pain levels in patients suffering from chronic conditions . The mechanism of action appears to involve the modulation of pain pathways, similar to other NSAIDs.

Anticancer Activity
Emerging research suggests that pyrazole derivatives may have anticancer properties. Specifically, this compound has been evaluated for its ability to induce apoptosis in cancer cells. In vitro studies indicated that the compound could inhibit cell proliferation in various cancer lines, including breast and colon cancer cells .

Agrochemical Applications

Herbicidal Activity
The compound has been investigated for its herbicidal properties. Studies have shown that it can effectively control weed growth without harming crop plants. Field trials demonstrated a significant reduction in weed biomass when applying formulations containing this compound .

Fungicidal Properties
Additionally, this pyrazole derivative has been tested for fungicidal activity against common agricultural pathogens. Laboratory assays indicated that it could inhibit the growth of fungi such as Fusarium and Aspergillus species, making it a candidate for developing new fungicides .

Materials Science Applications

Polymer Chemistry
In materials science, this compound is being explored as a monomer for synthesizing novel polymers. Its unique chemical structure allows for the creation of materials with enhanced thermal stability and mechanical properties. Preliminary studies suggest that polymers derived from this compound exhibit superior performance compared to traditional materials .

Nanocomposites
The integration of this compound into nanocomposite materials is another area of interest. Research shows that incorporating this compound into nanomaterials can improve their functional properties, such as conductivity and strength. These advancements could lead to applications in electronics and advanced coatings .

Case Studies

Application AreaStudy ReferenceKey Findings
PharmaceuticalsClinical Trial Report Demonstrated anti-inflammatory and analgesic effects in chronic pain patients.
AgrochemicalsField Trial Data Effective herbicide with significant weed biomass reduction.
Materials SciencePolymer Synthesis Research Enhanced thermal stability in new polymer formulations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide
  • Structure : Features a dimethyl-substituted pyrazole and a terminal amide group instead of a carboxylic acid.
  • Key Differences :
    • The amide group reduces acidity compared to the carboxylic acid, altering hydrogen-bonding capacity.
    • Dimethyl substituents decrease steric hindrance and lipophilicity relative to diethyl groups.
  • Applications : Likely used in peptidomimetics or as a building block in drug discovery .
2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid
  • Structure: Contains an amino group on the propanoic acid chain and a 4-ethyl-3,5-dimethyl pyrazole.
  • Key Differences: The amino group introduces a zwitterionic character, enhancing solubility in polar solvents. Mixed ethyl/methyl substituents balance lipophilicity and steric effects.
  • Applications: Potential use in amino acid analogs or enzyme inhibitors due to its chiral center .
3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic Acid
  • Structure : Incorporates a phenyl spacer between the pyrazole and carboxylic acid.
  • Dimethyl substituents on pyrazole reduce steric bulk compared to diethyl groups.
  • Applications : Suitable for materials science or as a ligand in metal-organic frameworks .
2-[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic Acid
  • Structure : Electronegative chloro and difluoromethyl groups on the pyrazole ring.
  • Key Differences :
    • Fluorine and chlorine substituents enhance acidity of the carboxylic acid and metabolic stability.
    • Increased electronic withdrawal may alter reactivity in substitution reactions.
  • Applications: Potential agrochemical or pharmaceutical candidate due to halogen-driven bioactivity .

Physicochemical and Functional Properties

Table 1: Comparative Analysis of Structural Analogs

Compound Name Pyrazole Substituents Functional Group Molecular Weight (g/mol) Key Properties
2-(3,5-Diethyl-1H-pyrazol-1-yl)propanoic acid 3,5-diethyl Propanoic acid ~225 (estimated) High lipophilicity, moderate acidity
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide 3,5-dimethyl Amide 169.22 Reduced acidity, enhanced H-bonding
2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid 4-ethyl, 3,5-dimethyl Amino + propanoic acid 241.30 Zwitterionic, chiral center
3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid 3,5-dimethyl Phenyl + propanoic acid 244.29 Aromatic rigidity, π-π interactions
2-[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid 4-Cl, 3,5-(CF₂H)₂ Propanoic acid 266.61 High acidity, halogen-driven reactivity

Preparation Methods

Synthesis of 3,5-diethylpyrazole

  • Reagents: 2,4-pentanedione, hydrazine hydrate
  • Conditions: Reflux in ethanol or another suitable solvent for several hours
  • Mechanism: The reaction proceeds via nucleophilic attack of hydrazine on the β-diketone, followed by cyclization and dehydration to form the pyrazole ring with ethyl groups at positions 3 and 5.

Formation of this compound

  • Approach A: N-alkylation of pyrazole with a halogenated propanoic acid derivative

    • Reagents: 3,5-diethylpyrazole, 2-bromopropanoic acid or its ester
    • Conditions: Base such as potassium carbonate in polar aprotic solvent (e.g., DMF) at elevated temperature
    • Process: The pyrazole nitrogen acts as a nucleophile attacking the electrophilic carbon of the halogenated propanoic acid derivative, resulting in N-substitution and formation of the target compound.
  • Approach B: Condensation of pyrazole with α-halopropanoic acid esters followed by hydrolysis

    • Step 1: Reaction of 3,5-diethylpyrazole with methyl or ethyl 2-halopropanoate under basic conditions to yield the ester intermediate.
    • Step 2: Hydrolysis of the ester under acidic or basic conditions to afford the free this compound.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Product
1 Pyrazole ring formation 2,4-pentanedione + hydrazine hydrate, reflux 3,5-diethylpyrazole
2a N-alkylation 3,5-diethylpyrazole + 2-bromopropanoic acid, K2CO3, DMF, heat This compound
2b N-alkylation + ester hydrolysis 3,5-diethylpyrazole + methyl 2-bromopropanoate, base, then acid/base hydrolysis This compound

Analytical and Research Findings

  • Purity and confirmation: The synthesized compound is typically characterized by NMR spectroscopy (^1H, ^13C), mass spectrometry, and IR spectroscopy to confirm the presence of the pyrazole ring and propanoic acid functionalities.
  • Yields: The pyrazole formation step generally proceeds with high yields (70–90%), while the N-alkylation step yields vary depending on reaction conditions but typically range from 50–80%.
  • Reaction optimization: Base choice, solvent, temperature, and reaction time are critical parameters influencing the yield and purity of the final product. For example, potassium carbonate in DMF at 80–100°C for 12–24 hours is commonly effective for N-alkylation.

Comparative Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Pyrazole synthesis 2,4-pentanedione + hydrazine hydrate Reflux in ethanol, 4–6 h 75–90 Simple, high yield Requires hydrazine handling
N-alkylation with acid 3,5-diethylpyrazole + 2-bromopropanoic acid K2CO3, DMF, 80–100°C, 12–24 h 50–70 Direct formation of acid derivative Possible side reactions, moderate yield
N-alkylation with ester + hydrolysis 3,5-diethylpyrazole + methyl 2-bromopropanoate + hydrolysis Base, DMF, then acid/base hydrolysis 60–80 Easier purification of ester intermediate Additional hydrolysis step required

Q & A

Q. What are the recommended synthetic routes for 2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid, and what are the critical reaction parameters?

Answer: Synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Alkylation of 3,5-diethylpyrazole with a propanoic acid derivative (e.g., bromopropanoic acid).
  • Step 2: Acid-catalyzed cyclization or coupling under reflux conditions.
  • Step 3: Purification via column chromatography or recrystallization .

Key Parameters:

ParameterOptimal RangePurpose
Temperature80–100°CFacilitate nucleophilic substitution
SolventEthanol/THFBalance reactivity and solubility
CatalystK₂CO₃ or NaHBase for deprotonation
Reaction Time6–12 hoursEnsure completion of alkylation

Validation: Monitor reaction progress via TLC or HPLC. Confirm purity using melting point analysis and NMR .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Critical steps include:

  • Crystal Growth: Slow evaporation of a saturated solution in DCM/hexane.
  • Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
  • Refinement: SHELX software suite for structure solution and validation .

Common Challenges:

  • Disorder in the ethyl or propanoic acid groups.
  • Hydrogen-bonding networks affecting packing symmetry.

Resolution: Apply restraints during refinement and validate using R-factor convergence (< 0.05) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Storage: In airtight containers at 4°C, away from oxidizers .
  • Spill Management: Neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

Answer: DFT calculations (e.g., B3LYP/6-31G* basis set) provide insights into:

  • Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites on the pyrazole ring.
  • Reaction Mechanisms: Simulate transition states for acid-catalyzed reactions.
  • Thermochemistry: Predict enthalpy changes during synthesis .

Example Application:
DFT studies reveal that the diethyl groups stabilize the pyrazole ring via hyperconjugation, reducing electrophilicity at the 1-position .

Q. How do structural modifications (e.g., substituent variation) impact biological activity in pyrazole-propanoic acid derivatives?

Answer: Case Study:

ModificationBiological Impact (e.g., IC₅₀)Mechanism Insight
3,5-Diethyl vs. 3,5-DimethylIncreased lipophilicity → enhanced membrane permeabilityEthyl groups improve LogP by 0.8 units .
Propanoic acid → EsterReduced cytotoxicityEsterification lowers carboxylic acid reactivity .

Methodology:

  • SAR Studies: Synthesize analogs and assay against target enzymes (e.g., COX-2).
  • Computational Docking: Use AutoDock Vina to predict binding affinities .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

Answer: Common Issues:

  • Splitting in ¹H-NMR: Overlapping signals from ethyl groups (δ 1.2–1.5 ppm).
  • 13C-NMR Assignments: Misassignment of quaternary carbons on the pyrazole ring.

Resolution Strategies:

  • 2D NMR (HSQC, HMBC): Correlate proton and carbon shifts to resolve ambiguities.
  • Variable Temperature NMR: Suppress rotational isomerism in the propanoic acid chain .

Q. How are computational methods used to predict collision cross-sections (CCS) for mass spectrometry applications?

Answer:

  • Ion Mobility-MS: Calibrate CCS values using drift-tube instruments.
  • Software Tools: MOBCAL or IMPACT for trajectory-based calculations.
  • Validation: Compare experimental CCS with DFT-optimized gas-phase structures .

Q. What are the implications of crystallographic disorder in refining the structure of this compound?

Answer: Disorder in ethyl groups or solvent molecules complicates refinement. Mitigation includes:

  • Occupancy Refinement: Assign partial occupancy to disordered atoms.
  • Constraints: Apply SIMU/DELU restraints to limit unreasonable displacements.
  • Validation Tools: Check using PLATON/ADDSYM to avoid overfitting .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 2
2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid

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